Xenognosin A
Description
Xenognosin A is a flavonoid compound identified as a critical signaling molecule in plant-parasite interactions, particularly in the induction of haustorium formation in parasitic plants of the Orobanchaceae family . Haustoria are specialized root structures that enable parasitic plants to attach to and extract nutrients from host plants. This compound, along with its structural analog Xenognosin B, was among the first flavonoids discovered to trigger this developmental process . While its exact chemical structure remains less characterized compared to Xenognosin B, it is recognized for its role in redox-mediated signaling pathways involving quinone oxidoreductases, which convert quinones into reactive intermediates necessary for haustorial initiation .
Properties
CAS No. |
76907-79-4 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]-3-methoxyphenol |
InChI |
InChI=1S/C16H16O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h2-3,5-11,17-18H,4H2,1H3/b3-2+ |
InChI Key |
LOHIEGDVOARVPJ-NSCUHMNNSA-N |
SMILES |
COC1=C(C=CC(=C1)O)CC=CC2=CC=C(C=C2)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)C/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC=CC2=CC=C(C=C2)O |
Appearance |
Solid powder |
Other CAS No. |
76907-79-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenognosin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Xenognosin A shares functional and structural similarities with several flavonoids and quinones involved in plant signaling and stress responses. Below is a detailed comparison:
Structural and Functional Analogues
Key Differences
Bioactivity: Xenognosin B demonstrates marked anticancer activity (IC50 = 34.1 μM) in melanoma cells, whereas this compound’s role is primarily ecological, linked to parasitic plant development . DMBQ, a non-flavonoid quinone, is more potent in haustorium induction than this compound but exhibits dual roles (stimulant vs. toxin) depending on concentration .
This compound’s structure is less defined but likely shares a flavonoid backbone with modifications critical for receptor binding in parasitic plants .
Mechanistic Pathways: this compound and DMBQ both require quinone oxidoreductases (TvQR1) for activation, but DMBQ’s redox cycling is more central to its toxicity and signaling duality . Xenognosin B’s anticancer activity may involve apoptosis pathways unrelated to redox signaling, distinguishing it from this compound .
Research Implications and Gaps
- Xenognosin B: Its selective cytotoxicity warrants investigation into structure-activity relationships (SAR) for anticancer drug development .
- DMBQ: Concentration-dependent effects highlight the need for precise dosing in ecological studies and biotechnological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
